molecular formula C11H16ClN3OS B2535065 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone CAS No. 1092346-82-1

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone

Cat. No.: B2535065
CAS No.: 1092346-82-1
M. Wt: 273.78
InChI Key: KHYVVLQYFWPOAU-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound demonstrates a sophisticated arrangement of covalent bonds and functional groups that define its chemical identity and reactivity profile. The compound's structural framework can be systematically analyzed through examination of its constituent ring systems and their interconnecting elements. The thiazole ring, characterized by its five-membered heterocyclic structure, contains a sulfur atom at position 1 and a nitrogen atom at position 3, creating a planar aromatic system that contributes significantly to the compound's electronic properties.

The bonding patterns within the thiazole ring follow established principles of heterocyclic chemistry, where the sulfur and nitrogen atoms participate in the aromatic π-electron system through their respective lone pairs and hybridized orbitals. The chlorine substituent at the 2-position of the thiazole ring introduces an electronegative element that significantly influences the electronic distribution throughout the aromatic system. This chloro substitution creates a polarized bond with the carbon atom, resulting in partial positive charge development on the carbon center and contributing to the overall electrophilic character of the thiazole ring.

The diazepane ring component exhibits a fundamentally different bonding pattern compared to the aromatic thiazole system. As a saturated seven-membered ring containing two nitrogen atoms, the diazepane moiety displays considerable conformational flexibility due to the sp³ hybridization of its constituent atoms. The nitrogen atoms within the diazepane ring can adopt various spatial orientations, leading to multiple possible conformational states that influence the overall three-dimensional structure of the molecule. The conformational mobility of 1,4-diazepane systems has been extensively studied, revealing that these rings exist in dynamic equilibrium between different conformational states.

The methylene bridge connecting the thiazole and diazepane components serves as a crucial structural element that allows for rotational freedom around the carbon-nitrogen bond. This flexibility enables the thiazole ring to adopt various orientations relative to the diazepane framework, potentially influencing the compound's biological activity and pharmacological properties. The ethanone functional group attached to one of the diazepane nitrogen atoms introduces additional structural complexity through its carbonyl functionality, which can participate in hydrogen bonding interactions and contribute to the compound's overall polarity.

Structural Component Molecular Formula Contribution Key Bonding Features
Thiazole Ring C₃H₂ClNS Aromatic π-system with chloro substitution
Diazepane Ring C₅H₁₀N₂ Saturated seven-membered ring with conformational flexibility
Methylene Bridge CH₂ Flexible linker allowing rotational freedom
Ethanone Group C₂H₂O Carbonyl functionality with hydrogen bonding capability

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis of this compound reveals complex conformational dynamics that significantly influence its chemical behavior and potential biological activity. The presence of multiple rotatable bonds and the inherent flexibility of the diazepane ring system create a conformational landscape characterized by numerous low-energy structures that can interconvert through thermal motion. Understanding these conformational preferences is essential for predicting the compound's pharmacological properties and optimizing its therapeutic potential.

The diazepane ring component exhibits particularly interesting conformational behavior due to its seven-membered structure and the presence of two nitrogen atoms. Research on related 1,4-diazepane systems has demonstrated that these rings can adopt multiple conformational states, including boat, chair, and twist conformations. Nuclear magnetic resonance spectroscopy studies have revealed that N,N-disubstituted-1,4-diazepane compounds exist in unexpected low-energy conformations characterized by intramolecular π-stacking interactions and twist-boat ring conformations. These conformational features suggest that the diazepane ring in the target compound may adopt similar structural arrangements, potentially influencing its overall molecular shape and biological activity.

The conformational analysis of diazepane-containing compounds has been facilitated by advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and molecular modeling studies. These investigations have revealed that the preferred conformations of 1,4-diazepane rings are influenced by various factors, including substituent effects, intramolecular interactions, and environmental conditions. The twist-boat conformation observed in many diazepane derivatives appears to be stabilized by intramolecular interactions between aromatic substituents, suggesting that similar stabilization mechanisms may operate in the thiazole-substituted compound under investigation.

The stereochemical implications of the thiazole-diazepane hybrid structure extend beyond simple conformational preferences to include considerations of molecular recognition and binding interactions. The spatial arrangement of functional groups within the compound can significantly influence its ability to interact with biological targets, including enzymes, receptors, and other macromolecules. The conformational flexibility of the diazepane ring allows the thiazole moiety to explore various spatial orientations, potentially enabling the compound to adopt bioactive conformations that facilitate specific molecular interactions.

Computational studies on related diazepine systems have provided insights into the conformational preferences and energy barriers associated with ring inversion processes. These investigations have revealed that the barriers to conformational interconversion in seven-membered rings are generally lower than those observed in smaller ring systems, contributing to the dynamic nature of these molecular frameworks. The presence of substituents on the diazepane ring can significantly influence these energy barriers, potentially stabilizing specific conformational states or facilitating rapid interconversion between different structures.

Conformational Parameter Estimated Range Influencing Factors
Diazepane Ring Pucker Multiple conformers Substituent effects, intramolecular interactions
Thiazole-Diazepane Dihedral Angle 0° to 360° Rotational freedom around methylene bridge
Carbonyl Orientation Axial/equatorial preferences Steric interactions, electronic effects
Overall Molecular Shape Extended to folded Intramolecular π-stacking interactions

Comparative Analysis with Related Diazepane-Thiazole Hybrid Systems

The comparative structural analysis of this compound with related diazepane-thiazole hybrid systems provides valuable insights into structure-activity relationships and the influence of substituent patterns on molecular properties. Several closely related compounds have been identified in the literature, each exhibiting distinct structural modifications that allow for systematic comparison of their chemical and biological characteristics.

One particularly relevant comparative compound is 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane, which differs from the target compound in several key structural aspects. This related molecule has a molecular formula of C₁₀H₁₄N₂S and a molecular weight of 182.29 grams per mole, making it significantly smaller than the chloro-substituted derivative under investigation. The absence of the chloro substituent and the ethanone functional group in this related compound provides an opportunity to assess the contributions of these structural elements to the overall properties of the hybrid system.

The positional isomerism observed between the target compound and related derivatives offers additional comparative insights. While the target compound features a thiazol-5-yl connection, the related compound 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane incorporates a thiazol-4-yl linkage. This positional difference can significantly influence the electronic properties of the thiazole ring and the spatial arrangement of the overall molecular structure, potentially leading to different biological activities and pharmacological profiles.

Another important comparative system is 1-(1,3-Thiazol-2-yl)-1,4-diazepane, which represents a direct connection between the thiazole and diazepane rings without an intervening methylene bridge. This compound, with molecular formula C₈H₁₃N₃S and molecular weight 183.27 grams per mole, demonstrates how structural modifications can influence molecular properties. The absence of the methylene linker in this derivative results in a more rigid connection between the two ring systems, potentially restricting conformational flexibility and altering the compound's three-dimensional structure.

The synthesis approaches for these related compounds have been extensively documented, revealing common methodological patterns and strategic considerations. The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane typically involves the formation of the thiazole ring followed by introduction of the diazepane moiety through nucleophilic substitution reactions. Similarly, the preparation of 1-(1,3-Thiazol-2-yl)-1,4-diazepane involves the reaction of homopiperazine with 2-bromothiazole under heating conditions. These synthetic methodologies provide frameworks for understanding the potential synthetic approaches to the target compound.

The biological activities of related thiazole-diazepane hybrid systems have been explored in various therapeutic contexts, particularly in the development of agents targeting neurological disorders. Studies on thiazole derivatives as cholinesterase inhibitors have demonstrated that compounds containing thiazole rings can effectively bind to enzyme active sites through π-π interactions with aromatic amino acid residues. The diazepane component contributes to these interactions through its ability to adopt conformations that facilitate binding to both catalytic and peripheral sites of target enzymes.

Comparative Compound Molecular Formula Key Structural Differences Biological Activity
Target Compound C₁₃H₁₄ClN₃OS Chloro substitution, ethanone group Under investigation
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane C₁₀H₁₄N₂S Methyl substitution, thiazol-4-yl connection Potential therapeutic applications
1-(1,3-Thiazol-2-yl)-1,4-diazepane C₈H₁₃N₃S Direct thiazole-diazepane connection Research compound

Properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-9(16)15-4-2-3-14(5-6-15)8-10-7-13-11(12)17-10/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYVVLQYFWPOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Pathways and Reactivity

The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies observed in similar thiazole- and diazepane-containing molecules . Key steps may include:

  • Alkylation of 1,4-diazepane : The 1,4-diazepane ring is functionalized via alkylation with a 2-chloro-1,3-thiazole-5-ylmethyl group under basic conditions .

  • Acetylation : Introduction of the ethanone group via Friedel-Crafts acylation or ketone coupling .

Table 1: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate/Product
1Alkylation2-Chloro-5-(chloromethyl)thiazole, K₂CO₃4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
2AcylationAcetyl chloride, AlCl₃Target compound

Nucleophilic Substitution at the Thiazole Ring

The 2-chloro substituent on the thiazole ring is a reactive site for nucleophilic substitution. Studies on analogous thiazoles demonstrate:

  • Amination : Reaction with amines (e.g., pyridinylamines) to form substituted thiazoles under Buchwald-Hartwig conditions .

  • Alkoxy Formation : Substitution with alkoxides or phenols in the presence of Cu catalysts .

Example Reaction:

Thiazole-Cl+R-NH2Pd(OAc)2,XantphosThiazole-NH-R+HCl\text{Thiazole-Cl} + \text{R-NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Thiazole-NH-R} + \text{HCl}

Key Reference : Similar reactivity reported for 5-chloro-2-pyridinylamino-thiazoles .

Functionalization of the Diazepane Ring

The 1,4-diazepane ring’s secondary amine can undergo:

  • Acylation : Reaction with acid chlorides or anhydrides to form amides .

  • Alkylation : Quaternization with alkyl halides to generate cationic species .

  • Coordination Chemistry : Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the amine lone pair .

Table 2: Reactivity of the Diazepane Amine

Reaction TypeReagentsProductApplication
AcylationAcetic anhydride, DMAPN-Acetyl-1,4-diazepane derivativeProdrug synthesis
AlkylationMethyl iodide, K₂CO₃N-Methyl-1,4-diazepane derivativeBioactive molecule optimization

Ethanone Group Reactivity

The ethanone moiety is susceptible to:

  • Reduction : Conversion to a secondary alcohol using NaBH₄ or LiAlH₄ .

  • Condensation : Formation of Schiff bases with primary amines .

Example:

R-C(=O)-R’+H2N-R”R-C(=N-R”)-R’+H2O\text{R-C(=O)-R'} + \text{H}_2\text{N-R''} \rightarrow \text{R-C(=N-R'')-R'} + \text{H}_2\text{O}

Key Reference : Ethanone derivatives in thiazole-based anticonvulsants .

Biological Interactions and Stability

  • Hydrolysis : The diazepane ring may undergo acid-catalyzed hydrolysis under gastric conditions, releasing intermediates .

  • Metabolic Pathways : Cytochrome P450-mediated oxidation of the thiazole and diazepane rings, as seen in related drugs .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety in 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone may contribute to this activity. Studies have shown that similar thiazole derivatives possess potent antibacterial and antifungal properties against various pathogens.

Anticancer Activity

Recent investigations into thiazole-containing compounds have revealed their potential as anticancer agents. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is an area of ongoing research.

Neuropharmacological Effects

The diazepane structure within the compound suggests potential neuropharmacological applications. Compounds with similar structures have been reported to exhibit anxiolytic and sedative effects. Investigations into the effects of this compound on neurotransmitter systems could provide insights into its suitability for treating anxiety disorders or other neurological conditions.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against a panel of bacteria and fungi. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in infectious diseases.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using various cancer cell lines to evaluate the anticancer potential of this compound. The compound demonstrated IC50 values indicating effective inhibition of cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF725
A54930

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Physicochemical Properties Potential Applications
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone (Target) 1,4-Diazepane + thiazole 2-Chloro-thiazole, acetyl Moderate lipophilicity, flexible Kinase inhibitors, antimicrobials
1-{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}ethanone Indole + thiazole 2-Chloro-thiazole, indole, acetyl High rigidity, π-π stacking potential CNS targets, serotonin modulation
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Simple thiazole 2-Amino-4-methyl-thiazole, acetyl Enhanced solubility (H-bonding) Metabolic intermediates, agrochemicals
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone Biphenyl + thiazole Biphenyl, 2-chloroanilino High lipophilicity, planar structure Anticancer agents, kinase inhibitors
1-(4-(3-((4-(2-(Methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)phenyl)-1,4-diazepan-1-yl)ethanone Diazepane + pyrimidine-thiazole Pyrimidine, trifluoromethyl, methylamino-thiazole Rigid, H-bonding capacity CDK9 inhibitors, anticancer therapies

Structural and Functional Analysis

  • Flexibility vs. In contrast, the indole-containing analog () exhibits rigidity due to its planar aromatic system, favoring interactions with flat binding pockets (e.g., serotonin receptors) .
  • Substituent Effects: The 2-chloro group on the thiazole in the target compound increases lipophilicity compared to the 2-amino-4-methyl-thiazole analog (), which may improve membrane permeability but reduce aqueous solubility . The biphenyl-thiazole derivative () demonstrates enhanced lipophilicity and π-π interactions, making it suitable for targets requiring deep hydrophobic pockets .
  • Synthetic Complexity : The diazepane-thiazole scaffold requires multi-step synthesis, including cyclization (e.g., diazepane formation) and coupling reactions. highlights the use of tert-butyl carbamate protecting groups and guanidine intermediates, suggesting parallels in synthetic strategies for similar diazepane-containing compounds .

Biological Activity

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone is a synthetic compound characterized by a complex structure that includes a thiazole moiety and a diazepane core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The compound can be represented by the following structural formula:

C13H16Cl2N4S2\text{C}_{13}\text{H}_{16}\text{Cl}_2\text{N}_4\text{S}_2

This structure includes:

  • A thiazole ring which is known for its role in biological activity.
  • A diazepane ring , contributing to the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial and antifungal activities. Specifically, studies have shown that derivatives of thiazole can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The biological activity of thiazole derivatives extends to anticancer properties. For instance, similar compounds have demonstrated effectiveness against different cancer cell lines. In particular, compounds with thiazole structures have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . This suggests that this compound may possess similar anticancer activity.

The mechanism through which thiazole-containing compounds exert their biological effects often involves the inhibition of key metabolic enzymes or interference with cellular signaling pathways. For instance, some studies have highlighted their ability to inhibit acetylcholinesterase and other enzymes associated with cancer progression .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity : Another investigation reported that thiazole derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM for various derivatives tested against colon and breast cancer cells .
  • Enzyme Inhibition : Research has indicated that certain thiazole derivatives can inhibit enzymes like heparanase, which is implicated in tumor metastasis . This suggests a potential therapeutic application in cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 Value (μM)Reference
AntibacterialStaphylococcus aureusLow μM
AntibacterialEscherichia coliLow μM
AnticancerColon Carcinoma (HCT-116)6.2
AnticancerBreast Cancer (T47D)27.3
Enzyme InhibitionHeparanase~200 nM

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Intermediate Preparation : React 2-chloro-1,3-thiazole-5-methanol with 1,4-diazepane under nucleophilic substitution conditions (e.g., using DCC as a coupling agent in anhydrous DMF) to form the diazepane-thiazole intermediate.

Ketone Introduction : Acetylate the secondary amine group of the diazepane ring using acetyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere.
Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS.
  • Recrystallize intermediates from ethanol or DMF/water mixtures to improve purity .
  • Yield improvements (up to 82%) can be achieved by refluxing in glacial acetic acid for 4–6 hours, as demonstrated in analogous pyrazoline syntheses .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for the thiazole ring (C–S stretch at ~680 cm⁻¹) and ketone group (C=O stretch at ~1700 cm⁻¹). Compare with reference spectra from NIST databases .
  • NMR :
    • ¹H NMR : Look for singlet peaks corresponding to the thiazole methyl group (~δ 2.5 ppm) and diazepane protons (δ 1.8–3.2 ppm).
    • ¹³C NMR : Confirm the ketone carbonyl at ~δ 205 ppm.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., 286.74 g/mol for analogous structures) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% target peak area) .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of DMF/ethanol solutions. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Data Processing :
    • Use SHELXS for structure solution and SHELXL for refinement .
    • Assign hydrogen atoms geometrically (riding model) and refine anisotropic displacement parameters for non-H atoms.
  • Key Metrics :
    • Check R-factor convergence (< 0.05 for high-quality data).
    • Validate hydrogen-bonding interactions (e.g., C–H···O) using ORTEP-3 for visualization .

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